molecular formula C8H18ClNO2 B3025245 (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride CAS No. 1314999-27-3

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Cat. No.: B3025245
CAS No.: 1314999-27-3
M. Wt: 195.69
InChI Key: PFFJYAVJRFRTKL-FYZOBXCZSA-N
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Description

®-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral compound widely used in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules. The compound’s unique structure, featuring a tert-butyl ester and a methylamino group, makes it a valuable building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride typically involves the esterification of ®-2-amino-2-methylpropanoic acid with tert-butyl alcohol, followed by the introduction of a methylamino group. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs large-scale esterification and amination processes. The use of catalysts and optimized reaction conditions ensures high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: ®-tert-Butyl 2-(methylamino)propanoate hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to yield primary or secondary amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Production of primary or secondary amines.

    Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

®-tert-Butyl 2-(methylamino)propanoate hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the preparation of biologically active compounds.

    Medicine: Plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound’s methylamino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride
  • ®-Methyl 2-(methylamino)propanoate hydrochloride
  • (S)-Methyl 2-(methylamino)propanoate hydrochloride

Comparison: ®-tert-Butyl 2-(methylamino)propanoate hydrochloride is unique due to its tert-butyl ester group, which imparts steric hindrance and influences its reactivity. Compared to its methyl ester counterparts, the tert-butyl ester provides greater stability and resistance to hydrolysis, making it a preferred choice in certain synthetic applications.

Properties

IUPAC Name

tert-butyl (2R)-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJYAVJRFRTKL-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716943
Record name tert-Butyl N-methyl-D-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405513-14-6
Record name tert-Butyl N-methyl-D-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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